Hypromellose acetate succinate

Descripción general

Descripción

It is primarily utilized as an enteric coating agent for solid dosage forms, such as tablets and capsules, to ensure that the active pharmaceutical ingredient is released in the intestine rather than the stomach . This compound is known for its ability to enhance the solubility and bioavailability of poorly soluble drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hypromellose acetate succinate is synthesized by esterifying hydroxypropyl methylcellulose with acetic anhydride and succinic anhydride. The reaction typically occurs in the presence of a catalyst, such as pyridine, under controlled temperature and pH conditions . The degree of substitution of acetyl and succinoyl groups can be adjusted to achieve the desired properties of the final product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the esterification of hydroxypropyl methylcellulose in large reactors. The reaction mixture is then neutralized, filtered, and washed to remove any unreacted reagents and by-products. The final product is dried and milled to obtain a fine powder suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Hypromellose acetate succinate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions where the acetyl and succinoyl groups are replaced by other functional groups .

Common Reagents and Conditions:

Esterification: Acetic anhydride and succinic anhydride are commonly used reagents for the esterification of hydroxypropyl methylcellulose.

Major Products:

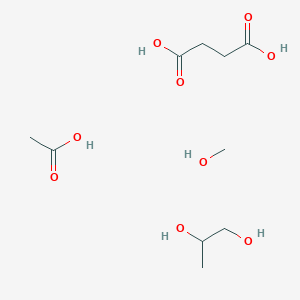

Hydrolysis: The major products are acetic acid and succinic acid.

Esterification: The major product is this compound with varying degrees of substitution.

Aplicaciones Científicas De Investigación

Enteric Coating Agent

HPMCAS is primarily used as an enteric coating agent to protect drugs from degradation in the acidic environment of the stomach. It ensures that the active pharmaceutical ingredient (API) is released in the more neutral or alkaline conditions of the intestines, thereby enhancing the drug's efficacy and stability .

Controlled-Release Formulations

The polymer's amphiphilic nature allows it to be utilized in controlled-release formulations. By adjusting the composition and processing conditions, HPMCAS can be engineered to modulate the release rate of drugs, providing a sustained therapeutic effect over an extended period .

Solubility Enhancement

HPMCAS plays a crucial role in improving the solubility of poorly soluble drugs through the formation of amorphous solid dispersions (ASDs). This process involves creating a homogeneous mixture of the drug and polymer that prevents crystallization, thus enhancing dissolution rates and bioavailability . The effectiveness of HPMCAS in this regard has been demonstrated with various APIs, including nifedipine and efavirenz .

3D Printing Applications

Recent studies have explored the use of HPMCAS in 3D printing technologies for pharmaceutical applications. The polymer's properties allow for the creation of printed tablets that can achieve rapid drug release profiles while maintaining structural integrity . This innovation opens new avenues for personalized medicine and on-demand drug manufacturing.

Case Study 1: Amorphous Solid Dispersions

A study investigated the use of HPMCAS as a carrier for ASDs prepared via hot melt extrusion. The results indicated that formulations containing HPMCAS significantly improved the dissolution rates of poorly soluble drugs compared to traditional methods. The stability of these formulations was maintained over three months under controlled conditions .

Case Study 2: Drug-Polymer Interactions

Research highlighted potential incompatibilities between HPMCAS and certain APIs during formulation development, particularly those containing hydroxyl groups. The study found that under high-temperature processing conditions, HPMCAS could undergo hydrolysis, leading to esterification reactions with APIs, which may affect stability and efficacy .

Comparative Data Table

| Property | Type L | Type M | Type H |

|---|---|---|---|

| Solubility pH | ≥ 5.5 | ≥ 6.0 | ≥ 6.8 |

| Acetyl Content (%) | 5-14 | 5-14 | 5-14 |

| Succinoyl Content (%) | 4-18 | 4-18 | 4-18 |

| Thermal Stability (°C) | Up to 122 | Up to 122 | Up to 122 |

| Application | Enteric coating | Controlled release | Solubility enhancement |

Mecanismo De Acción

Hypromellose acetate succinate exerts its effects primarily through its ability to form a protective coating around the drug, preventing its release in the acidic environment of the stomach . The compound dissolves at higher pH levels, typically found in the intestine, allowing for the controlled release of the drug . The molecular targets and pathways involved include the stabilization of the amorphous form of the drug and the inhibition of drug precipitation .

Comparación Con Compuestos Similares

Cellulose acetate phthalate (CAP): Another cellulose ester used as an enteric coating agent.

Hydroxypropyl methylcellulose phthalate (HPMCP): Similar to hypromellose acetate succinate but with phthalate groups instead of succinoyl groups.

Comparison:

Thermal Properties: this compound has better thermal stability compared to cellulose acetate phthalate and hydroxypropyl methylcellulose phthalate.

Solubility Enhancement: this compound is more effective in enhancing the solubility of poorly soluble drugs compared to its counterparts.

Bioavailability: this compound provides better bioavailability enhancement due to its ability to maintain drugs in a super-saturated state.

This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various scientific and industrial applications.

Actividad Biológica

Hypromellose acetate succinate (HPMCAS) is a semi-synthetic polymer derived from cellulose, widely utilized in pharmaceutical formulations, particularly for its role as an enteric coating agent and a carrier in solid dispersions. This article explores the biological activity of HPMCAS, examining its physicochemical properties, interactions with active pharmaceutical ingredients (APIs), and its effectiveness in enhancing drug solubility and bioavailability.

HPMCAS is characterized by its amphiphilic nature, which facilitates interactions between hydrophobic drug molecules and hydrophilic regions of the polymer. The polymer's structure consists of varying ratios of acetyl and succinoyl groups, influencing its solubility at different pH levels:

| Type | S/A Ratio | Dissolution pH |

|---|---|---|

| L | High | ≥ 5.5 |

| M | Medium | ≥ 6.0 |

| H | Low | ≥ 6.8 |

These properties make HPMCAS suitable for formulating solid dispersions that enhance the solubility of poorly soluble drugs, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II compounds, which have high permeability but low solubility .

The biological activity of HPMCAS primarily revolves around its ability to improve drug dissolution rates and stability. Studies have shown that HPMCAS can inhibit the recrystallization of drugs from supersaturated solutions, thereby maintaining higher concentrations of the drug in solution over time . This characteristic is critical for maximizing bioavailability, especially for drugs with poor solubility.

Case Study: Nifedipine Solid Dispersions

A notable study evaluated the use of HPMCAS as a carrier for nifedipine in solid dispersions. The findings indicated that HPMCAS provided superior dissolution profiles compared to other polymers, such as hypromellose phthalate and polyvinylpyrrolidone. The study highlighted that the minimum amount of HPMCAS required to achieve complete amorphization of nifedipine was comparable to that of other cellulosic polymers but less than non-cellulosic alternatives .

Drug-Excipient Interactions

Research has indicated potential incompatibilities between HPMCAS and certain APIs due to hydrolysis reactions that can generate succinic and acetic acids. These acids may form ester bonds with hydroxyl groups in APIs, impacting formulation stability . For instance, studies involving dyphylline demonstrated that the interaction with HPMCAS could lead to the formation of ester derivatives, suggesting careful consideration during formulation development .

Stability and Bioavailability Enhancement

The stability of solid dispersions containing HPMCAS has been extensively studied. For example, a study reported that the amorphous nature of solid dispersions remained unchanged even after three months at elevated temperatures and humidity levels (40 °C and 75% RH). This stability is crucial for ensuring consistent drug release profiles in clinical settings .

Furthermore, spray-dried dispersions utilizing HPMCAS have shown significant improvements in bioavailability for low-solubility drugs. These formulations provide a supersaturated state during dissolution tests, leading to enhanced absorption in vivo .

Propiedades

IUPAC Name |

acetic acid;butanedioic acid;methanol;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAAPNNKRHMPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71138-97-1 | |

| Record name | Hypromellose acetate succinate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.